
Piperlotine C
Übersicht
Beschreibung
Piperlotine C is a secondary metabolite isolated from plants of the Piper genus, such as Piper lolot. It is an amide alkaloid known for its potent antiplatelet aggregation activity. The compound has a molecular formula of C16H21NO4 and a molecular weight of 291.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperlotine C can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction. This reaction involves the use of sodium hydride and p-anisaldehyde in anhydrous tetrahydrofuran at 0°C, yielding this compound in moderate yields . Another method involves the use of oxalic acid dihydrate as a homogeneous catalyst in a one-pot five-component synthesis .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Piper genus plants. The methanolic extract of Piper lolot is subjected to activity-guided isolation to yield this compound along with other amide alkaloids .
Analyse Chemischer Reaktionen
Structural Determinants of Reactivity
Piperlotine C’s chemical behavior is governed by:
-
Electron-donating groups (EDG) : Two methoxy (-OCH) substituents enhance aromatic ring electron density, favoring electrophilic aromatic substitution but reducing anti-inflammatory activity compared to electron-withdrawing analogs .
-
Conjugated enone system : The α,β-unsaturated amide enables Michael addition reactions and serves as a dienophile in Diels-Alder cycloadditions .
Comparative Reactivity and Biological Activity
The substitution pattern directly influences both chemical reactivity and pharmacological effects :
Compound | MMP-9 Inhibition (Pa/Pi) | TNF Inhibition (Pa/Pi) | Anti-inflammatory Activity (Edema Inhibition %) |
---|---|---|---|
This compound | 0.791/0.003 | 0.639/0.010 | 42.24 |
6 (CF-substituted) | 0.631/0.012 | 0.410/0.053 | 60.32 |
Pa = Probability of activity; Pi = Probability of inactivity .
Key Observations :
-
Methoxy groups reduce anti-inflammatory potency (42.24% edema inhibition) compared to trifluoromethyl derivatives (6 : 60.32%) .
-
Extended conjugation in analogs (e.g., derivative 2 ) decreases activity due to steric and electronic effects .
Mechanistic Insights from Analogous Systems
While direct kinetic data for this compound is limited, studies on related α,β-unsaturated amides reveal:
-
Radical scavenging : The enone system participates in hydrogen atom transfer (HAT) reactions, quenching reactive oxygen species .
-
Metabolic stability : Methoxy groups enhance resistance to cytochrome P450-mediated oxidation compared to nitro-substituted analogs .
Synthetic Modifications and Derivatives
This compound serves as a scaffold for generating analogs with tailored properties:
-
Nitro derivatives : Introducing -NO groups (e.g., compound 5 ) reduces bioactivity (31.68% edema inhibition) due to increased metabolic susceptibility .
-
Fluorinated analogs : CF-substituted derivatives exhibit enhanced lipophilicity (logP = 3.82) and absorption .
Computational Predictions
Machine learning models (e.g., PASS Online) predict this compound’s moderate MMP-9 and TNF inhibition (Pa = 0.791 and 0.639, respectively), aligning with experimental data .
Wissenschaftliche Forschungsanwendungen
Piperlotin C hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Medizin: Untersucht für seine entzündungshemmenden und krebshemmenden Eigenschaften.
5. Wirkmechanismus
Piperlotin C übt seine Wirkungen hauptsächlich durch die Hemmung der Plättchenaggregation aus. Es zielt auf die Plättchenaktivierungsfaktor- und Arachidonsäure-Signalwege ab, was zu einer reduzierten Plättchenaggregation führt. Die Verbindung erhöht auch die Zellmembranpermeabilität und stört das mitochondriale Membranpotential, was zu ihrer Bioaktivität beiträgt .
Ähnliche Verbindungen:
- Piperlotin A
- Piperlotin D
- Piperin
- Sarmentin
- Pellitorin
Vergleich: Piperlotin C ist einzigartig aufgrund seiner starken Antiplättchenaggregationsaktivität im Vergleich zu anderen ähnlichen Verbindungen. Während Piperlotin A und D auch Antiplättchen-Eigenschaften aufweisen, hat Piperlotin C eine höhere Wirksamkeit bei der Hemmung der Plättchenaggregation, die durch Arachidonsäure und Plättchenaktivierungsfaktor induziert wird .
Piperin, eine weitere Verbindung aus der Gattung Piper, ist bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften, zeigt aber nicht den gleichen Grad an Antiplättchenaktivität wie Piperlotin C . Sarmentin und Pellitorin haben unterschiedliche pharmakologische Profile, wobei Sarmentin eine insektizide Aktivität zeigt und Pellitorin für seine analgetischen Eigenschaften verwendet wird .
Wirkmechanismus
Piperlotine C exerts its effects primarily through the inhibition of platelet aggregation. It targets the platelet activating factor and arachidonic acid pathways, leading to reduced platelet aggregation. The compound also increases cell membrane permeability and disrupts mitochondrial membrane potential, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
- Piperlotine A
- Piperlotine D
- Piperine
- Sarmentine
- Pellitorine
Comparison: Piperlotine C is unique due to its potent antiplatelet aggregation activity compared to other similar compounds. While Piperlotine A and D also exhibit antiplatelet properties, this compound has shown higher efficacy in inhibiting platelet aggregation induced by arachidonic acid and platelet activating factor .
Piperine, another compound from the Piper genus, is known for its anti-inflammatory and anti-cancer properties, but it does not exhibit the same level of antiplatelet activity as this compound . Sarmentine and Pellitorine have different pharmacological profiles, with Sarmentine showing insecticidal activity and Pellitorine being used for its analgesic properties .
Biologische Aktivität
Piperlotine C is an alkaloid derived from the Piper species, particularly isolated from Piper lolot. This compound has garnered attention in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-platelet aggregation, and potential antimicrobial effects.
Chemical Structure and Properties
This compound is characterized by its unique structure as an α,β-unsaturated amide. Its molecular formula and structural characteristics contribute to its biological activity. The compound's activity is often compared with other piperlotines, such as Piperlotine A, to elucidate structure-activity relationships (SAR).
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various piperlotines, this compound was tested using a carrageenan-induced acute inflammation model in mice. The results indicated that this compound inhibited paw edema with a percentage inhibition of 3.8% at a dosage of 25 mg/kg, compared to indomethacin, which had a 31.04% inhibition at the same dosage .
Table 1: Anti-inflammatory Activity of this compound Compared to Other Compounds
Compound | Paw Edema (mm) | % Edema Inhibition |
---|---|---|
Carrageenan | 0.65 ± 0.07 | - |
Indomethacin (20 mg/kg) | 0.48 ± 0.03 | 31.04 |
Piperlotine A | 0.59 ± 0.05 | 9.21 |
This compound | 0.62 ± 0.08 | 3.8 |
The study highlighted that the presence of electron-donating groups (EDG) in the aromatic ring of piperlotines enhances their anti-inflammatory activity, while electron-withdrawing groups (EWG) can significantly impact efficacy .
Anti-platelet Activity
This compound has also been evaluated for its anti-platelet aggregation properties. It demonstrated an IC50 value of 26.6 µg/mL when induced by arachidonic acid, indicating its potential as an anti-thrombotic agent . This activity suggests that this compound could be beneficial in managing cardiovascular diseases related to platelet aggregation.
Antimicrobial Activity
In addition to its anti-inflammatory and anti-platelet activities, this compound has shown some antibacterial effects against Mycobacterium tuberculosis (MTb) strains when tested alongside other derivatives . Although specific MIC values for this compound were not detailed in the studies reviewed, the potential for combination therapies with first-line antituberculosis drugs has been suggested.
Case Studies and Research Findings
A comprehensive examination of this compound's biological activities reveals its multifaceted role in pharmacology:
- Study on Anti-inflammatory Effects : In vivo studies indicated that while this compound had lower edema inhibition compared to indomethacin, it still exhibited notable activity among the tested piperlotines .
- Anti-platelet Aggregation : The compound's ability to inhibit platelet aggregation presents a promising avenue for further research into cardiovascular applications .
- Potential Antimicrobial Applications : The exploration of Piperlotines' effects on MTb suggests a need for more extensive studies into their use as adjunct therapies in tuberculosis treatment .
Eigenschaften
IUPAC Name |
(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1703-35-1 | |
Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.